molecular formula C11H16O3 B13961134 2-(Furan-2-ylmethoxymethyl)oxane CAS No. 54845-37-3

2-(Furan-2-ylmethoxymethyl)oxane

Cat. No.: B13961134
CAS No.: 54845-37-3
M. Wt: 196.24 g/mol
InChI Key: UJLFOEJTTSOSKM-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethoxymethyl)oxane is an organic compound that features a furan ring and an oxane (tetrahydropyran) ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the oxane ring is a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethoxymethyl)oxane typically involves the formation of the furan ring followed by the introduction of the oxane ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst . The oxane ring can be introduced through intramolecular cyclization reactions, such as the reaction of diols with acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethoxymethyl)oxane undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethoxymethyl)oxane involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The furan ring’s aromatic nature allows it to participate in π-π interactions, while the oxane ring can engage in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-ylmethoxymethyl)oxane is unique due to the combination of the furan and oxane rings, which imparts distinct chemical and physical properties. This dual-ring structure enhances its reactivity and potential for diverse applications compared to compounds with only one of these rings .

Properties

CAS No.

54845-37-3

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-(furan-2-ylmethoxymethyl)oxane

InChI

InChI=1S/C11H16O3/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11/h3,5,7,10H,1-2,4,6,8-9H2

InChI Key

UJLFOEJTTSOSKM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)COCC2=CC=CO2

Origin of Product

United States

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